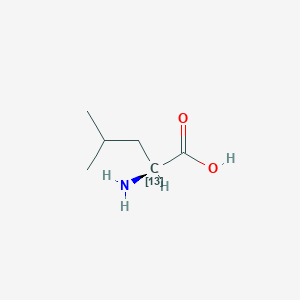

L-Leucine-2-13C

Descripción general

Descripción

L-Leucine-2-13C is an isotopically labeled form of the essential amino acid, leucine. Isotopic labeling is a technique used in biochemistry and pharmacology to study the metabolic pathways of biological molecules. It is also used to study the biochemical and physiological effects of leucine, as well as its mechanism of action.

Aplicaciones Científicas De Investigación

Biomolecular NMR

L-Leucine-2-13C is used in Biomolecular Nuclear Magnetic Resonance (NMR) . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Metabolism Studies

L-Leucine-2-13C is used in metabolism studies . It helps researchers understand how the body uses leucine, an essential amino acid. This can be particularly useful in studying metabolic disorders and conditions related to amino acid metabolism.

Metabolomics

In metabolomics , L-Leucine-2-13C is used to study the small-molecule chemical fingerprints related to cellular processes . It can help in identifying biomarkers for disease diagnosis, prognosis, and therapeutics.

Proteomics

L-Leucine-2-13C is used in proteomics , the large-scale study of proteins. It can be used to label proteins, making it easier to detect and quantify them in complex biological samples.

Production of Isotopically Labeled Proteins

L-Leucine-2-13C is used in the production of isotopically labeled proteins . These proteins are used in various research applications, including NMR studies, mass spectrometry, and studies of protein structure and function.

Study of Branched-Chain Amino Acid Metabolism

L-Leucine is an essential branched-chain amino acid (BCAA). L-Leucine-2-13C can be used to study the metabolism of BCAAs . This can be particularly important in understanding muscle protein synthesis and the role of BCAAs in health and disease.

Study of Leucine Metabolism

L-Leucine-2-13C can be used to study leucine metabolism . Leucine is a non-polar ketogenic amino acid that can be metabolized to acetoacetate and acetyl coenzyme A. Understanding how leucine is metabolized can provide insights into various biological processes and disease states.

mTOR Signaling Pathway

L-Leucine-2-13C can be used to study the mTOR signaling pathway . This pathway is important in cell growth, protein synthesis, and autophagy, and is often dysregulated in diseases such as cancer and diabetes.

Mecanismo De Acción

Target of Action

L-Leucine-2-13C is a carbon-13 labeled variant of L-Leucine . L-Leucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and metabolic regulation . The primary target of L-Leucine is the mammalian target of rapamycin (mTOR) signaling pathway . This pathway regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .

Biochemical Pathways

The activation of the mTOR pathway by L-Leucine-2-13C affects several biochemical pathways. These include the PI3K/Akt pathway, which is involved in cell survival and growth, and the AMPK pathway, which is involved in energy homeostasis . Additionally, L-Leucine-2-13C can also influence the metabolism of other BCAAs .

Pharmacokinetics

The pharmacokinetics of L-Leucine-2-13C are expected to be similar to those of L-Leucine. L-Leucine is well absorbed in the gut and distributed throughout the body, where it can be taken up by cells via amino acid transporters . Once inside cells, L-Leucine can be metabolized or incorporated into proteins . The carbon-13 label on L-Leucine-2-13C allows for the tracking of its metabolism and incorporation into proteins .

Result of Action

The activation of the mTOR pathway by L-Leucine-2-13C leads to increased protein synthesis and decreased protein degradation, promoting muscle growth and maintenance . Additionally, the activation of mTOR can have other effects, such as promoting cell survival and growth .

Action Environment

The action of L-Leucine-2-13C can be influenced by various environmental factors. For example, the availability of other amino acids can affect the uptake and metabolism of L-Leucine-2-13C . Additionally, factors such as exercise and dietary protein intake can influence the demand for L-Leucine and thus the activation of the mTOR pathway .

Propiedades

IUPAC Name |

(2S)-2-amino-4-methyl(213C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-IJPZVAHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[13C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583883 | |

| Record name | L-(2-~13~C)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Leucine-2-13C | |

CAS RN |

201612-66-0 | |

| Record name | L-(2-~13~C)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

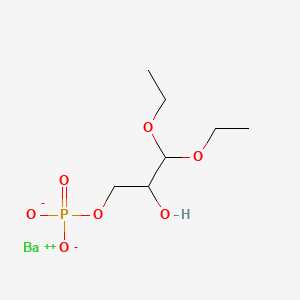

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1603296.png)

![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B1603300.png)